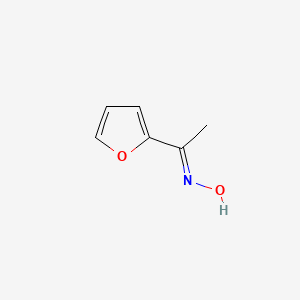

1-(2-Furyl)-1-ethanone oxime

Description

1-(2-Furyl)-1-ethanone oxime (C₆H₇NO₂, average mass: 125.127 g/mol) is an oxime derivative characterized by a furan ring substituted at the 2-position and an oxime functional group. Its IUPAC name is (1E)-1-(furan-2-yl)-N-hydroxyethanimine, and it exists in both (E)- and (Z)-stereoisomeric forms . The compound is utilized in coordination chemistry, pharmaceuticals, and agrochemical research due to its ability to form stable complexes with transition metals and participate in bioactive molecule synthesis .

Properties

IUPAC Name |

(NE)-N-[1-(furan-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUXWEHXMOUJCX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5007-50-1 | |

| Record name | 2-Acetylfuran oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Furyl)-1-ethanone oxime can be synthesized through the reaction of 1-(2-furyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

1-(2-Furyl)-1-ethanone+NH2OH⋅HCl→1-(2-Furyl)-1-ethanone oxime+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and distillation are commonly employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furyl)-1-ethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products

Oxidation: Nitrofurans

Reduction: Furylamines

Substitution: Substituted furyl oximes

Scientific Research Applications

1-(2-Furyl)-1-ethanone oxime has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of cephalosporin antibiotics.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-1-ethanone oxime involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in the synthesis of cephalosporin antibiotics, the oxime group plays a crucial role in the formation of the β-lactam ring, which is essential for the antibiotic’s activity. The molecular pathways involved include nucleophilic addition and cyclization reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Derivatives

The following analysis compares 1-(2-furyl)-1-ethanone oxime with analogous compounds in terms of physicochemical properties, biological activity, and applications.

Structural Analogs and Physicochemical Properties

Key Observations :

- The 2-furyl group imparts moderate hydrophobicity, enabling applications in both organic and aqueous-phase reactions .

- Pyridinyl analogs exhibit higher polarity and basicity, influencing their coordination behavior with metals like Cu(II) and Ni(II) .

- Phenyl-substituted oximes (e.g., acetophenone oxime) are less reactive in metal extraction but serve as precursors for Schiff bases .

Key Findings :

- Furyl-containing oximes demonstrate selective cytotoxicity in cancer cells. For example, 2-furyl derivatives linked to quinolones show potent activity against breast cancer lines (IC₅₀ = 8.70–12.35 μM) but inactivity against MDA-MB-231 cells .

Biological Activity

1-(2-Furyl)-1-ethanone oxime, with the molecular formula C₆H₇NO₂, is an organic compound notable for its distinctive furan ring and oxime functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is synthesized from 1-(2-furyl)-1-ethanone through the conversion of the carbonyl group into an oxime. Its structure allows it to participate in various chemical reactions, enhancing its reactivity and biological efficacy. The compound can exist in two isomeric forms, E and Z, which may influence its biological activity.

Biological Activities

Research indicates that this compound exhibits antimicrobial and antifungal properties. These activities are attributed to its ability to interact with biological targets through mechanisms such as hydrogen bonding and π-π interactions.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has shown effectiveness against a range of bacterial strains, making it a candidate for further development in pharmaceutical applications.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity, particularly against pathogenic fungi. Its efficacy in inhibiting fungal growth suggests potential applications in treating fungal infections.

The mechanisms underlying the biological activities of this compound involve several biochemical pathways. Studies suggest that similar compounds act by inhibiting key enzymes involved in microbial metabolism, leading to reduced growth or cell death.

Interaction with Enzymes

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. For instance, it may target acetylcholinesterase or other kinases involved in cell signaling pathways .

Case Studies

Several case studies have highlighted the biological activity of this compound and its derivatives:

- Antibacterial Activity Study : A study evaluated the antibacterial effects of various oxime derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria .

- Antifungal Efficacy Assessment : Another research effort focused on the antifungal properties of this compound against Candida species. The findings revealed a dose-dependent response, with higher concentrations yielding better inhibition rates.

- Pharmacological Profiling : A pharmacological study assessed the compound's potential as a lead for developing new antibiotics. The results suggested that modifications to the oxime structure could enhance its potency and selectivity against specific bacterial strains .

Q & A

Basic: What are the key synthetic methods for preparing 1-(2-Furyl)-1-ethanone oxime, and how can reaction conditions be optimized?

A common approach involves the condensation of 1-(2-Furyl)-1-ethanone with hydroxylamine hydrochloride under reflux in ethanol or methanol. For example, in a typical procedure, equimolar amounts of the ketone and hydroxylamine are dissolved in ethanol, acidified with hydrochloric acid, and refluxed for 4–6 hours . Post-reaction, the solvent is evaporated, and the oxime is recrystallized from ethanol to improve purity. Optimization can involve adjusting the pH (e.g., using sodium acetate buffer), temperature control to avoid side reactions, and solvent selection to enhance yield (e.g., ethanol vs. methanol) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

- IR Spectroscopy : The oxime group (-NOH) shows a strong absorption band near 3200–3300 cm⁻¹ (O-H stretch) and 1630–1670 cm⁻¹ (C=N stretch). The furyl ring exhibits C-O-C stretching at 1250–1300 cm⁻¹ .

- Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) corresponds to the molecular weight (C₆H₇NO₂, 141.13 g/mol). Fragmentation patterns include loss of hydroxylamine (NH₂OH, 33 g/mol) and furan ring decomposition .

- UV/Visible Spectroscopy : Conjugation between the furyl ring and oxime group results in λₐᵦₛ ~250–280 nm, useful for tracking reaction progress .

Advanced: How can researchers resolve contradictions in reported bioactivity data for oxime derivatives?

Conflicting bioactivity results (e.g., antimicrobial efficacy) often arise from structural variations or experimental design differences. For example, substituents like triazole rings enhance activity, while longer alkyl chains (e.g., butyl vs. methyl) may reduce potency due to steric hindrance . To address contradictions:

- Standardize assays (e.g., MIC testing under consistent pH/temperature).

- Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding .

- Validate findings across multiple microbial strains and replicate experiments with controlled variables .

Advanced: What computational methods are suitable for predicting the reactivity and stability of this compound?

- DFT Calculations : Optimize molecular geometry to assess bond dissociation energies (e.g., N-O bond stability) and frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., ethanol/water) to predict solubility and aggregation behavior.

- QSPR Models : Relate substituent electronic parameters (Hammett σ) to redox potential or hydrolysis rates .

Advanced: How does the crystal structure of this compound derivatives inform stability and intermolecular interactions?

Single-crystal X-ray diffraction reveals key packing motifs. For example, in 1-(4-{[(E)-3-Ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, intramolecular hydrogen bonds (O-H⋯N) stabilize the oxime group, while π-π stacking between furyl and phenyl rings enhances crystallinity . Triclinic crystal systems (space group P1) with Z=2 are common, with cell parameters such as a=7.06 Å, b=7.49 Å, and α=96.89° .

Basic: What are the critical safety considerations when handling this compound in the lab?

While specific toxicity data for this compound is limited, general oxime safety protocols apply:

- Use PPE (nitrile gloves, lab coat) and respiratory protection (NIOSH-approved masks) to avoid inhalation .

- Work under fume hoods to minimize exposure to vapors.

- Store in airtight containers away from oxidizing agents to prevent decomposition .

Advanced: How can researchers design derivatives of this compound to enhance antimicrobial activity?

- Functionalization Strategies : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the furyl ring to increase electrophilicity and target binding .

- Hybridization : Combine with triazole or pyrazole moieties to exploit synergistic effects, as seen in 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime derivatives, which show MIC values as low as 32 µg/mL against S. aureus .

- Bioisosterism : Replace the oxime ether (-O-NH₂) with thiooxime (-S-NH₂) to improve membrane permeability .

Basic: What are the challenges in isolating and purifying this compound?

- Solvent Selection : Ethanol is preferred for recrystallization due to moderate polarity, but mixed solvents (e.g., ethanol/water) may reduce co-precipitation of impurities .

- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for TLC monitoring (Rf ~0.5).

- Purity Confirmation : Combine melting point analysis (mp ~45–46°C for related compounds) with HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do tautomeric forms of this compound influence its chemical behavior?

Oximes exhibit syn/anti tautomerism, affecting reactivity:

- Syn-isomer : Favored in polar solvents due to hydrogen bonding with the solvent .

- Anti-isomer : More stable in nonpolar environments, influencing nucleophilic addition reactions.

Characterize tautomers using variable-temperature NMR or IR spectroscopy to track equilibrium shifts .

Advanced: What analytical strategies can detect degradation products of this compound under storage conditions?

- LC-MS/MS : Monitor for hydrolyzed products (e.g., 1-(2-Furyl)-1-ethanone) using a C18 column and electrospray ionization .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC to identify degradation pathways .

- Mass Fragmentation Libraries : Compare with NIST database entries to confirm degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.